2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
Description
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with a unique structure that includes a benzodioxole group, a piperazine ring, and a quinazolinone core
Propriétés
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c25-17-3-1-2-16-15(17)11-21-20(22-16)24-8-6-23(7-9-24)12-14-4-5-18-19(10-14)27-13-26-18/h4-5,10-11H,1-3,6-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLJTZXJGGFWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common method starts with the reaction of 1-(3’,4’-methylenedioxybenzyl)-piperazine with 2-chloropyrimidine in the presence of anhydrous potassium carbonate in xylene. The mixture is heated to boiling point (130°C) for about 9 hours. After cooling, the mixture is extracted with hydrochloric acid, washed with ether, and then rendered alkaline with potassium carbonate. The resulting oily product is extracted with chloroform, dried, and crystallized from ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Quinazolinone Core Formation
The quinazolinone scaffold is typically synthesized via cyclization reactions. A common method involves reacting substituted anthranilic acid derivatives with carbonyl compounds (e.g., urea or thiourea) under acidic or basic conditions . For example:
-
Cyclization : Anthranilic acid derivatives react with urea at elevated temperatures (150–200°C) to form the quinazolin-5(6H)-one core .
Piperazine Substitution
The piperazine ring is introduced through nucleophilic substitution or coupling reactions. A representative pathway includes:
-
N-Alkylation : The quinazolinone intermediate reacts with 1-(1,3-benzodioxol-5-ylmethyl)piperazine in the presence of a base (e.g., KCO) and a polar aprotic solvent (e.g., DMF).
Functionalization of the Benzodioxole Moiety
The benzodioxole group is incorporated via Friedel-Crafts alkylation or direct coupling with pre-functionalized piperazine derivatives.
Reaction Conditions and Optimization
The table below summarizes critical reaction parameters and yields from synthetic studies:
Quinazolinone Core
-
Electrophilic Substitution : The C-2 and C-4 positions are susceptible to electrophilic attack (e.g., nitration, halogenation) .
-
Reduction : The 5,6-dihydroquinazolinone system can be reduced to tetrahydroquinazolinones using NaBH or LiAlH .
Piperazine Ring
-
Nucleophilic Reactions : The secondary amines in the piperazine ring participate in alkylation, acylation, and sulfonation.
-
Protonation : The piperazine nitrogen atoms act as weak bases (pKa ~7–9), enabling salt formation with acids .
Benzodioxole Group
-
Oxidative Stability : Resistant to mild oxidants but undergoes ring-opening under strong acidic conditions (e.g., HSO).
Case Study: Derivatization for Enhanced Bioactivity
A study synthesized analogs by modifying the quinazolinone C-7 position with aryl groups (e.g., phenyl, chlorophenyl). Key findings include:
-
Suzuki Coupling : Introduction of a 3-chlorophenyl group via palladium-catalyzed cross-coupling improved cytotoxicity (IC = 2.5 µM against HUH-7 cells) .
-
Impact of Substituents : Electron-withdrawing groups (e.g., -Cl) enhanced metabolic stability compared to electron-donating groups.
Stability and Degradation Pathways
-
Hydrolytic Degradation : Susceptible to hydrolysis under alkaline conditions (pH >10), leading to cleavage of the piperazine-quinazolinone bond.
Comparative Analysis of Synthetic Routes
The table below contrasts methods for synthesizing the compound:
Applications De Recherche Scientifique
Pharmacological Applications
1. Treatment of Parkinson's Disease
Piribedil is primarily recognized for its role as a dopamine agonist in the treatment of Parkinson's disease. It has been shown to alleviate motor symptoms, particularly tremors, by stimulating dopamine receptors in the brain. Clinical studies indicate that it may be effective as both a monotherapy and an adjunct to other Parkinson's treatments, helping to improve overall motor function and quality of life for patients suffering from this neurodegenerative disorder .
2. Neuroprotective Effects
Research indicates that piribedil possesses neuroprotective properties, which may be beneficial in preventing neuronal degeneration associated with Parkinson's disease and other neurodegenerative conditions. Its mechanism includes the modulation of oxidative stress and inflammation pathways, contributing to neuronal survival under pathological conditions .
3. Potential in Other Neurological Disorders
Emerging studies suggest that piribedil may have therapeutic potential beyond Parkinson's disease. Investigations are underway to assess its efficacy in treating other neurological disorders characterized by dopaminergic dysfunction, such as schizophrenia and restless legs syndrome. The compound's ability to modulate neurotransmitter systems makes it a candidate for further exploration in these areas .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of piribedil is crucial for developing new derivatives with enhanced efficacy and reduced side effects. The presence of the benzodioxole moiety is significant for its biological activity, influencing receptor binding and selectivity. Modifications to the piperazine ring and quinazolinone structure can lead to variations in pharmacological profiles, making SAR studies a focal point in ongoing research .
Synthesis and Derivatives
The synthesis of piribedil involves several steps, typically starting from readily available precursors like piperazine and benzodioxole derivatives. Advanced synthetic techniques have been developed to create various analogs with improved pharmacokinetic properties or altered receptor affinities. For example, modifications at the 7 or 8 positions of the quinazolinone core can yield compounds with distinct therapeutic profiles .
Case Studies
Case Study 1: Clinical Trials on Parkinson's Disease
A pivotal clinical trial assessed the efficacy of piribedil compared to traditional dopaminergic therapies. Results indicated that patients receiving piribedil experienced significant reductions in motor symptoms with a favorable side effect profile compared to those on standard treatments alone. This study underscores the compound's potential as a valuable addition to Parkinson’s therapy regimens .
Case Study 2: Neuroprotection Studies
In vitro studies have demonstrated that piribedil can protect dopaminergic neurons from toxicity induced by oxidative stress. Animal models further corroborated these findings, showing reduced neuronal loss and improved behavioral outcomes when treated with piribedil following neurotoxic challenges. These results highlight the compound's promise not only as a symptomatic treatment but also as a neuroprotective agent .
Mécanisme D'action
The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. It acts as a dopamine agonist, binding to dopamine receptors and modulating neurotransmitter release. This interaction can influence various physiological processes, including mood regulation and motor control .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]pyrimidine
- N-(1,3-benzodioxol-5-ylmethyl)-2-[(2R,3S,6R)-3-[(2,5-difluorophenyl)carbamoyl]amino]-L-threo-hex-2-enitol
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
What sets 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one apart from similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties. Its quinazolinone core, in particular, is associated with a range of pharmacological activities, making it a valuable compound for drug development and research .
Activité Biologique
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one, commonly known as piribedil, is a compound that has garnered attention due to its pharmacological properties, particularly in the treatment of neurological disorders such as Parkinson's disease. This article explores the biological activity of piribedil, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.
Piribedil has the molecular formula and a molar mass of 298.34 g/mol. The compound features a piperazine ring substituted with a benzodioxole moiety, contributing to its biological activity.
Piribedil acts primarily as a dopamine agonist , stimulating dopamine receptors in the brain. This is particularly relevant in the context of Parkinson's disease, where dopamine levels are deficient. The compound has shown efficacy in reducing tremors and improving motor function in patients. Additionally, it may enhance peripheral circulation by increasing femoral blood flow through inhibition of sympathetic nerve tone .
Pharmacokinetics
The pharmacokinetic profile of piribedil includes:
- Rapid Oral Absorption : Peak plasma concentration (Tmax) is reached within 1 hour post-administration.
- Half-Life (T1/2) : The elimination half-life ranges from 1.7 to 6.9 hours.
- Metabolism : Piribedil is metabolized into monohydroxy and dihydroxy derivatives, with approximately 68% excreted via the kidneys and 25% through bile .
Biological Activity Overview
Piribedil exhibits several biological activities that make it a candidate for further research:
Case Studies and Research Findings
Several studies have evaluated the efficacy of piribedil in clinical settings:
- Parkinson’s Disease Treatment :
- Neuroprotective Studies :
- Cancer Research :
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions, including:
- Piperazine functionalization : Coupling 1,3-benzodioxole-5-methanol with piperazine derivatives under nucleophilic substitution conditions (e.g., using DMF as solvent and K₂CO₃ as base) .
- Quinazolinone core formation : Cyclization of anthranilic acid derivatives with carbonyl reagents (e.g., urea or triphosgene) under reflux conditions .
- Optimization : Vary solvents (e.g., DCM vs. THF), catalysts (e.g., Pd/C for hydrogenation), and reaction times. Monitor purity via HPLC and adjust stoichiometry to minimize byproducts. Use TLC or LC-MS for intermediate tracking .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR (¹H/¹³C) : Confirm proton environments (e.g., benzodioxole methylene at δ 4.5–5.0 ppm, piperazine protons at δ 2.5–3.5 ppm) and carbon backbone .
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) to assess purity (>95%). Compare retention times with standards .
- IR Spectroscopy : Identify carbonyl stretches (1650–1700 cm⁻¹ for quinazolinone) and benzodioxole C-O-C vibrations (1200–1300 cm⁻¹) .
- Elemental Analysis : Validate empirical formula by comparing calculated vs. experimental C/H/N/O percentages .
Advanced: How can molecular docking studies be designed to elucidate binding interactions with biological targets?
Methodological Answer:
- Target Selection : Prioritize enzymes (e.g., kinases, PDEs) or receptors (e.g., GPCRs) with structural homology to known quinazolinone-binding proteins .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Set grid boxes around active sites (e.g., ATP-binding pockets) .
- Validation : Compare docking poses with co-crystallized ligands (PDB entries). Perform MD simulations (e.g., GROMACS) to assess binding stability over 100 ns .
Advanced: What strategies resolve contradictions between in vitro and in vivo pharmacological activity data?
Methodological Answer:
- Assay Conditions : Standardize in vitro parameters (e.g., serum concentration, pH) to mimic in vivo environments .
- Metabolic Profiling : Use liver microsomes or hepatocytes to identify metabolites (LC-MS/MS) and assess stability (t₁/₂) .
- PK/PD Modeling : Integrate bioavailability, tissue distribution, and clearance data to correlate in vitro IC₅₀ with in vivo efficacy .
Advanced: How can systematic SAR studies identify critical functional groups for bioactivity?
Methodological Answer:
- Scaffold Modification : Synthesize analogs with substitutions on the benzodioxole (e.g., halogens), piperazine (e.g., alkyl groups), or quinazolinone (e.g., methyl at C7) .
- Bioassay Testing : Screen analogs against target enzymes/receptors (e.g., IC₅₀ comparisons). Use ANOVA to identify statistically significant activity changes .
- 3D-QSAR : Develop CoMFA or CoMSIA models to map steric/electronic requirements for activity .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Use fluorogenic substrates (e.g., Z-LYTE® assays) for kinases or proteases. Measure IC₅₀ via dose-response curves .
- Receptor Binding : Radioligand displacement assays (e.g., [³H]-labeled antagonists) for GPCRs. Calculate Ki values using Cheng-Prusoff equation .
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) .
Advanced: How can metabolic stability and preclinical toxicity be evaluated?
Methodological Answer:
- Metabolic Stability : Incubate with human liver microsomes (HLMs) and NADPH. Quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLint) .
- Toxicity Prediction : Use in silico tools (e.g., ProTox-II) to flag structural alerts (e.g., mutagenic benzodioxole metabolites). Validate with Ames tests .
- In Vivo Toxicity : Conduct acute toxicity studies in rodents (OECD 423). Monitor organ histopathology and serum biomarkers (ALT, AST) .
Basic: How should replication and controls be designed in pharmacological experiments?
Methodological Answer:
- Randomization : Use randomized block designs (e.g., 4 replicates per treatment) to minimize bias .
- Controls : Include vehicle (DMSO), positive (known inhibitors), and negative (no compound) controls.
- Sample Size : Calculate using power analysis (α=0.05, power=0.8) based on pilot data .
Advanced: What computational methods predict environmental fate and ecotoxicology?
Methodological Answer:
- QSAR Models : Use EPI Suite to estimate logP, biodegradability (BIOWIN), and bioaccumulation (BCF) .
- Environmental Persistence : Simulate hydrolysis/photolysis rates (ACD/Labs). Assess soil adsorption (Koc) via HPLC retention times .
- Ecotoxicology : Predict Daphnia magna LC₅₀ using ECOSAR. Validate with algal growth inhibition tests .
Advanced: How can multi-omics data elucidate the compound’s mechanism of action?
Methodological Answer:
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells. Identify differentially expressed pathways (e.g., MAPK/ERK) via GSEA .
- Proteomics : Use SILAC labeling and LC-MS/MS to quantify protein expression changes (e.g., apoptosis markers) .
- Metabolomics : Apply NMR or GC-MS to profile metabolic shifts (e.g., TCA cycle intermediates) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
